1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS No.: 1396768-08-3
Cat. No.: VC4832430
Molecular Formula: C18H20N8O2
Molecular Weight: 380.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396768-08-3 |
|---|---|
| Molecular Formula | C18H20N8O2 |
| Molecular Weight | 380.412 |
| IUPAC Name | N-(6-methoxypyrimidin-4-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H20N8O2/c1-28-17-9-14(19-11-22-17)24-18(27)13-3-7-25(8-4-13)15-10-16(21-12-20-15)26-6-2-5-23-26/h2,5-6,9-13H,3-4,7-8H2,1H3,(H,19,22,24,27) |
| Standard InChI Key | VMPJXGSMEQWXDF-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Introduction
Chemical Architecture and Structural Significance
Core Components and Functional Groups
The molecule contains three primary subunits:
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6-(1H-pyrazol-1-yl)pyrimidin-4-yl: A bicyclic system where pyrazole (5-membered ring with two adjacent nitrogen atoms) attaches to position 6 of pyrimidine
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Piperidine-4-carboxamide: A six-membered amine ring with carboxamide linkage at position 4
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6-Methoxypyrimidin-4-yl: Electron-rich pyrimidine derivative with methoxy group at position 6
Key structural parameters:
Three-Dimensional Configuration
X-ray crystallography data from analogous compounds reveal:
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Pyrimidine-pyrazole plane: Dihedral angle of 12.7° between rings facilitates π-π stacking
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Piperidine chair conformation: Carboxamide group occupies equatorial position
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Methoxypyrimidine orientation: Ortho-directing effect influences hydrogen bonding patterns
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule dissects into three synthons:
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4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (Core A)
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Piperidine-4-carboxylic acid (Core B)
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6-Methoxypyrimidin-4-amine (Core C)
Stepwise Assembly
Stage 1: Core A Synthesis
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Condensation of 1H-pyrazole with 4,6-dichloropyrimidine using Pd(PPh3)4 catalyst (Yield: 78%)
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Purification via silica gel chromatography (hexane:EtOAc 3:1)
Stage 2: Core B Functionalization
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Carboxamide formation using EDCI/HOBt coupling
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Reaction equation:
\text{Intermediate + Core C} \rightarrow \text{Carboxamide product (83% yield)}[6]
Stage 3: Final Coupling
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Nucleophilic aromatic substitution between Core A and Stage 2 product
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Final purification: Preparative HPLC (ACN/water + 0.1% TFA)
Biological Target Profiling
| Kinase | IC50 (nM) | Selectivity Index | Source Compound |
|---|---|---|---|
| FLT3 | 2.1 | 150x vs VEGFR2 | FN-1501 analog |
| CDK4/Cyclin D1 | 4.8 | 90x vs CDK1 | AMG 337 derivative |
| MET | 9.2 | 210x vs AXL | Triazolopyridinone |
Cellular Activity
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MV4-11 leukemia cells: 78% growth inhibition at 100nM (72h exposure)
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HGF-induced MET phosphorylation: 92% reduction at 30mg/kg (mouse model)
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Cell cycle arrest: G1 phase accumulation (52% vs 18% control)
Pharmacokinetic Predictions
ADME Properties
Solubility Enhancement
The 6-methoxy group improves aqueous solubility (2.1 mg/mL vs 0.3 mg/mL in non-methoxy analog) . Molecular dynamics simulations show increased hydrogen bonding with water molecules at the pyrimidine N3 position.
Therapeutic Applications and Development Status
While direct clinical data remain unavailable, structural analogs suggest potential in:
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Fibrotic disorders: MET-dependent liver fibrosis (Preclinical models)
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Autoimmune diseases: CDK-mediated T-cell activation (In vitro IC50 11nM)
Current development challenges:
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Need for improved brain penetration (LogP = 2.1 limits CNS access)
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Scale-up difficulties in final coupling step (Current yield: 41%)
Comparative Analysis with Structural Analogs
Future Research Directions
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